
6-(Benzyloxy)-2-methylquinazolin-4-amine
Übersicht
Beschreibung
6-(Benzyloxy)-2-methylquinazolin-4-amine (also known as 6-Bz-2-MeQ) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of quinazoline, a heterocyclic aromatic compound that is composed of two nitrogen atoms and three benzene rings. 6-Bz-2-MeQ has been studied for its potential biomedical applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Apoptosis Inducer in Cancer Treatment: A study by Sirisoma et al. (2009) discovered a compound, closely related to 6-(Benzyloxy)-2-methylquinazolin-4-amine, that acts as a potent apoptosis inducer and shows promise as an anticancer agent. This compound demonstrated high efficacy in breast and other mouse xenograft cancer models.
Synthesis and Chemical Properties
- Synthesis and Structure Analysis: Research by Harutyunyan et al. (2019) focused on synthesizing derivatives of 2-methylquinazolin-4(3H)-ones, which includes compounds like this compound. They analyzed the structures of these compounds, providing insights into their chemical properties.
- Unique Regioselectivity in Chemical Reactions: A study by Lahm & Opatz (2014) explored the regioselectivity in the chemical reactions of similar compounds, which can help understand the chemical behavior of this compound.
Antimicrobial and Antitubercular Activities
- Inhibition of Mycobacterium Tuberculosis: Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis in their study, which included derivatives of 4-anilinoquinazolines, closely related to this compound.
Applications in Synthesis of Other Compounds
- Microwave-Assisted Synthesis: Research by Liu et al. (2008) utilized similar compounds for the efficient synthesis of novel quinazoline derivatives, demonstrating the versatility of this compound in synthetic chemistry.
Biological Activity
- Synthesis and Biological Evaluation of Derivatives: A study by El‐Brollosy et al. (2003) focused on the synthesis of novel N-glycosyl amines from aminoquinazolin-4(3H)-one derivatives, indicating potential biological applications of compounds similar to this compound.
Antimalarial Applications
- Potential Antimalarial Agents: Gemma et al. (2012) conducted a study on benzoxazines and quinazolines, mimicking the intramolecular hydrogen bond in antimalarial drugs. Their research Gemma et al. (2012) suggests potential applications of similar compounds in antimalarial therapy.
Wirkmechanismus
Target of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics for this compound are yet to be determined.
Biochemical Pathways
Quinazoline derivatives can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific cellular processes that are affected.
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site
Result of Action
The molecular and cellular effects of 6-(Benzyloxy)-2-methylquinazolin-4-amine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could alter the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Eigenschaften
IUPAC Name |
2-methyl-6-phenylmethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINFSCVJQFSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
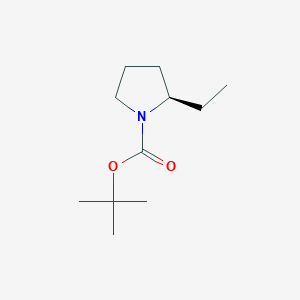
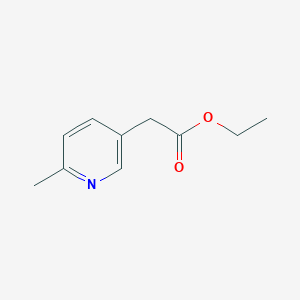
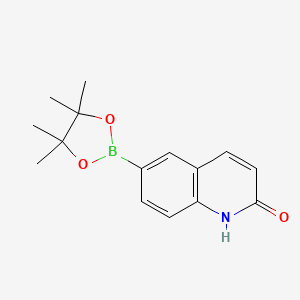
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)

![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
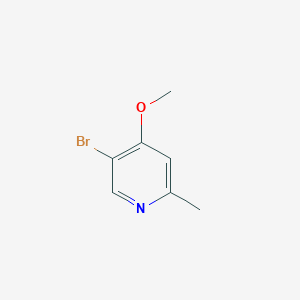



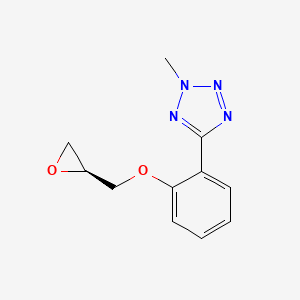
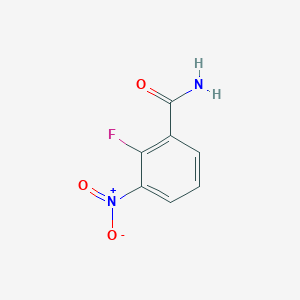
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)